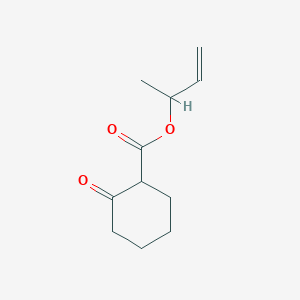
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of 2-acylcycloalkanones. These compounds are known for their high reactivity due to the presence of multiple reactive centers. The structure of this compound includes a cyclohexane ring with a ketone and an ester functional group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl 2-oxocyclohexane-1-carboxylate typically involves a Michael addition reaction. This reaction occurs between 2-oxocyclohexane-1-carboxylate and but-3-en-2-one. The reaction can proceed at room temperature or with moderate heating in an appropriate solvent . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of But-3-en-2-yl 2-oxocyclohexane-1-carboxylate involves its reactivity at the ketone and ester functional groups. These groups can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-oxocyclohexane-1-carboxylate
- Methyl 2-oxocyclohexane-1-carboxylate
- Butyl 2-oxocyclohexane-1-carboxylate
Uniqueness
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the but-3-en-2-yl group, which provides additional reactivity and versatility in synthetic applications. This differentiates it from other similar compounds that may lack this functional group .
Eigenschaften
CAS-Nummer |
75265-70-2 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
but-3-en-2-yl 2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h3,8-9H,1,4-7H2,2H3 |
InChI-Schlüssel |
JPQNDJXDUJQGEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)OC(=O)C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


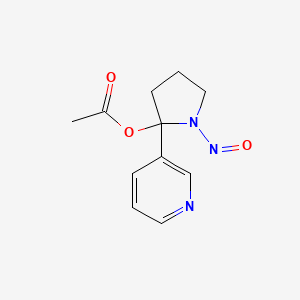

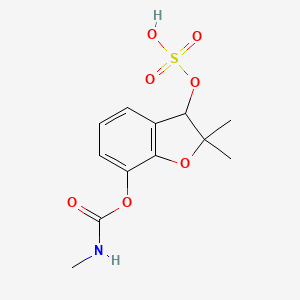
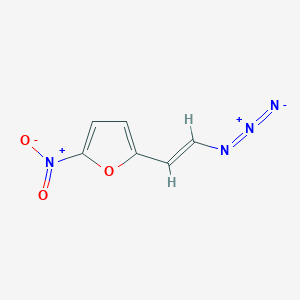
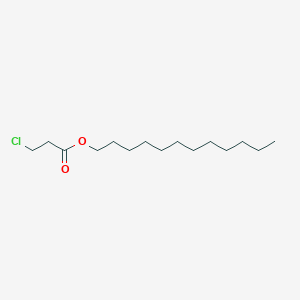
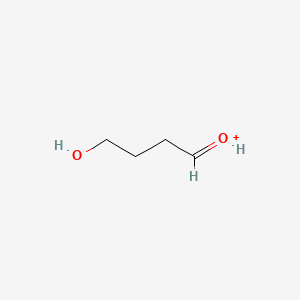


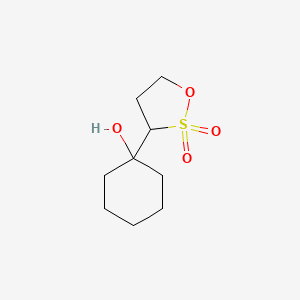
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
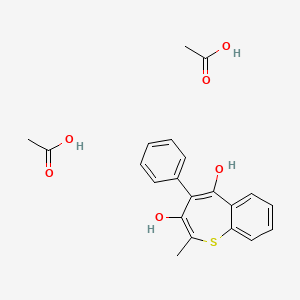
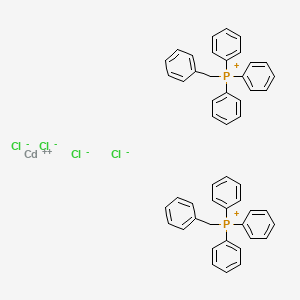
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
